Butyl octanoate

Description

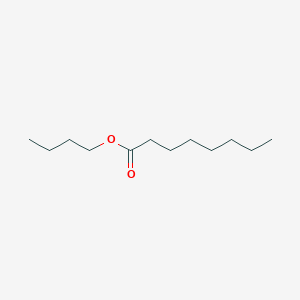

Structure

3D Structure

Properties

IUPAC Name |

butyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXNDMJWRZYVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060432 | |

| Record name | Butyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-75-3 | |

| Record name | Butyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl caprylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I64Y9N2WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Octanoate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl octanoate, a fatty acid ester, is a versatile compound with applications spanning the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering in-depth technical information and standardized experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is the ester formed from the condensation of octanoic acid and n-butanol.[1] Its linear alkyl chain and ester functional group contribute to its characteristic physicochemical properties and applications.

-

IUPAC Name: this compound[1]

-

Synonyms: Butyl caprylate, n-Butyl octanoate, Octanoic acid, butyl ester[2][3]

-

CAS Number: 589-75-3[4]

-

Molecular Formula: C₁₂H₂₄O₂

-

Molecular Weight: 200.32 g/mol

-

Chemical Structure:

-

SMILES: CCCCCCCC(=O)OCCCC

-

InChI Key: PSXNDMJWRZYVTM-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and for predicting its behavior in different environments.

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | |

| Odor | Fruity, buttery, herbal | |

| Melting Point | -42.9 °C to -43 °C | |

| Boiling Point | 240 - 245 °C | |

| Density | 0.86 g/cm³ at 20 °C | |

| Refractive Index | 1.423 - 1.426 at 25 °C | |

| Vapor Pressure | 0.035 mmHg at 25 °C | |

| Flash Point | 98.9 - 124 °C | |

| Solubility in Water | 3.5 mg/L at 25 °C (practically insoluble) | |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, and hexane | |

| logP (Octanol/Water Partition Coefficient) | 4.73 - 4.86 |

Synthesis of this compound

This compound can be synthesized through several methods, including chemical synthesis (Fischer esterification), enzymatic synthesis, and microbial fermentation.

Chemical Synthesis: Fischer Esterification

This classic method involves the acid-catalyzed esterification of octanoic acid with butanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.02 equivalents) or concentrated sulfuric acid in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity.

-

Reaction Setup: In a temperature-controlled shaker, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 to 1.5 equivalents).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 5-10% (w/w) of the total substrate mass. The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.

-

Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 40-60 °C) with continuous agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the limiting reactant.

-

Purification:

-

Once the reaction reaches equilibrium or the desired conversion, remove the immobilized enzyme by filtration.

-

The product can be purified by vacuum distillation to remove any unreacted starting materials.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~4.06 ppm (triplet, 2H, -O-CH₂-)

-

~2.28 ppm (triplet, 2H, -C(=O)-CH₂-)

-

~1.62 ppm (multiplet, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)

-

~1.30 ppm (multiplet, 8H, -(CH₂)₄-)

-

~0.90 ppm (triplet, 6H, two CH₃-)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~173.9 ppm (-C=O)

-

~64.4 ppm (-O-CH₂-)

-

~34.4, 31.7, 30.8, 29.1, 25.0, 22.6, 19.2 ppm (-(CH₂)n-)

-

~14.1, 13.7 ppm (two CH₃-)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to assess the purity of the synthesized ester and to confirm its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The mass spectrum of this peak should show the molecular ion (M⁺) at m/z 200 and a characteristic fragmentation pattern.

Applications in Research and Drug Development

This compound finds several applications in scientific research and the pharmaceutical industry:

-

Flavor and Fragrance Research: It is used as a standard compound in the analysis of food and beverage aromas.

-

Biofuel Development: Its properties are being investigated for its potential as a biofuel component.

-

Pharmaceutical Formulations: Due to its solubilizing properties, it is explored for use in drug formulations, particularly in topical and transdermal delivery systems to enhance the penetration of active pharmaceutical ingredients.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and standardized experimental protocols for the synthesis and characterization of this compound. The presented information, including tabulated data and workflow diagrams, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these detailed methodologies will ensure the reliable synthesis and characterization of this compound for its various applications.

References

Butyl octanoate CAS number and molecular weight

An In-depth Technical Guide to Butyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fatty acid ester with applications ranging from flavor and fragrance to pharmaceuticals. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for a scientific audience.

Chemical Identification

This compound is the ester formed from the condensation of octanoic acid and n-butanol.[1] It is also known by several synonyms, including butyl caprylate and n-octanoic acid butyl ester.[1][2][3]

| Identifier | Value |

| CAS Number | 589-75-3[4] |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCCCCC(=O)OCCCC |

| InChI Key | PSXNDMJWRZYVTM-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a fruity odor. Its hydrophobic nature, owing to the long carbon chain, dictates its solubility primarily in organic solvents with minimal solubility in water.

| Property | Value |

| Appearance | Colorless clear liquid |

| Odor | Fruity, Buttery, Herbal |

| Boiling Point | 240-241 °C at 760 mmHg |

| Melting Point | -42.9 °C |

| Density | ~0.86 g/cm³ at 20 °C |

| Flash Point | 98.89 °C (210 °F) |

| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) |

| Refractive Index | 1.423 - 1.426 at 25 °C |

| Solubility | Soluble in alcohol; Insoluble in water (3.517 mg/L at 25°C est.) |

| logP (o/w) | 4.861 (estimated) |

Synthesis of this compound

This compound can be synthesized via chemical or enzymatic methods. Traditional chemical synthesis involves the direct esterification of octanoic acid with butanol, while enzymatic methods offer milder reaction conditions.

Chemical Synthesis: Fischer Esterification

This method involves the acid-catalyzed reaction between octanoic acid and butanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.5 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by observing the cessation of water collection.

-

Work-up: After cooling the mixture to room temperature, the organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts, offering high specificity and milder reaction conditions, which is particularly valuable in the food and fragrance industries.

Experimental Protocol:

-

Reaction Setup: In a screw-capped vial, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 equivalent). The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 5-10% by weight of the substrates.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., using a rotary shaker).

-

Monitoring: The reaction progress is monitored by taking aliquots at various time intervals and analyzing them by gas chromatography (GC) to determine the conversion rate.

-

Purification: Upon completion, the immobilized enzyme is removed by filtration. If a solvent was used, it is evaporated under reduced pressure to yield the product.

Diagram 1: General Synthesis Workflow for this compound.

Applications in Research and Drug Development

While widely used as a flavoring and fragrance agent, this compound and similar esters are gaining attention in the pharmaceutical sector.

-

Solvent and Excipient: Due to its lipophilic nature and low toxicity, it is explored for use in drug formulations as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Penetration Enhancer: In topical and transdermal drug delivery, lipophilic esters can interact with the stratum corneum, potentially increasing the permeation of APIs through the skin. The mechanism is thought to involve the fluidization of skin lipids.

-

Intermediate in Organic Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex molecules.

While this compound itself is not directly implicated in specific signaling pathways, the modification of APIs through esterification (prodrugs) is a common strategy in drug development to improve pharmacokinetic properties such as absorption and distribution.

Analytical Characterization

Gas Chromatography (GC) is the primary analytical technique for the characterization and quantification of volatile esters like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate). An internal standard may be added for quantitative analysis.

-

GC System: Use a gas chromatograph equipped with a mass spectrometer (MS) detector. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

-

Separation: Program the GC oven with a temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For example: start at 70°C, ramp to 300°C.

-

Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

-

Data Analysis: Identify this compound by its characteristic retention time and by comparing its mass spectrum to reference libraries. Quantification is achieved by integrating the peak area relative to a calibration curve or an internal standard.

Diagram 2: Analytical Workflow for this compound via GC-MS.

Safety and Handling

This compound is considered to have low toxicity and poses minimal health risks under normal handling conditions. However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

Diagram 3: Conceptual Model of Lipase-Catalyzed Synthesis.

References

An In-depth Technical Guide to the Physical Properties of n-Butyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl octanoate (CAS 589-75-3), also known as butyl caprylate, is an ester recognized for its characteristic fruity aroma.[1] It is formed from the esterification of octanoic acid and n-butanol.[2] This compound belongs to the class of fatty acid esters and finds applications in the flavor and fragrance industries.[1][3] A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of n-butyl octanoate, detailed experimental protocols for their determination, and a summary of its physicochemical data.

Core Physical Properties

The physical properties of n-butyl octanoate are well-documented across various chemical databases and literature. These properties are crucial for predicting its behavior in different chemical and physical processes.

Data Presentation

The quantitative physical properties of n-butyl octanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₁₂H₂₄O₂ | - | - | [2] |

| Molecular Weight | 200.32 | g/mol | - | |

| Appearance | Colorless to Almost colorless clear liquid | - | Room Temperature | |

| Melting Point | -42.9 to -43 | °C | 760.00 mm Hg | |

| Boiling Point | 240.00 to 245 | °C | 760.00 mm Hg | |

| Density | 0.86 to 0.880 | g/cm³ | 20 °C | |

| Specific Gravity | 0.86300 to 0.86600 | - | 20 °C | |

| Refractive Index | 1.42300 to 1.42600 | - | 25 °C | |

| Vapor Pressure | 0.035 | mmHg | 25 °C (estimated) | |

| Flash Point | 98.89 to 124 | °C | - | |

| Solubility in Water | 3.517 | mg/L | 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in alcohol; near-complete miscibility with ethanol, acetone, and hexane | - | - | |

| logP (o/w) | 4.73 to 4.861 | - | (estimated) |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds like n-butyl octanoate.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or similar attachment

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of n-butyl octanoate (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air trapped inside and the increasing vapor pressure of the sample.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The barometric pressure should be recorded as the boiling point is dependent on it.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Distilled water

-

The liquid sample (n-butyl octanoate)

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and the stopper is inserted. Excess water will exit through the capillary. The outside is carefully dried.

-

The pycnometer filled with water is weighed (m₂).

-

The temperature of the water is recorded.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with n-butyl octanoate, stoppered, and the outside is dried.

-

The pycnometer filled with the sample liquid is weighed (m₃).

-

The density of the liquid is calculated using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a common instrument used to measure the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

The liquid sample (n-butyl octanoate)

-

Lens cleaning tissue

-

Ethanol or acetone for cleaning

Procedure:

-

The refractometer is connected to a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of n-butyl octanoate are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

If a colored fringe is observed, the chromatic dispersion compensator is adjusted to remove it.

-

The refractive index value is read directly from the instrument's scale.

-

After the measurement, the prisms are cleaned thoroughly.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

A Deep Dive into the Solubility of Butyl Octanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl octanoate, a common ester utilized in the flavor, fragrance, and pharmaceutical industries. Understanding its behavior in various organic solvents is critical for formulation development, purification processes, and reaction chemistry. This document compiles available data on its solubility, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Core Concepts in this compound Solubility

This compound (C₁₂H₂₄O₂), the ester of butanol and octanoic acid, is a largely nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The long hydrocarbon chain of the octanoate moiety and the butyl group contribute to its hydrophobic nature. Consequently, it exhibits high solubility in organic solvents with low to moderate polarity and is sparingly soluble in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, multiple sources indicate its high miscibility with common organic solvents. For practical purposes in many applications, it can be considered miscible.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Description |

| Water | H₂O | High | 3.5 mg/L at 25°C[1][2] | Very slightly soluble to insoluble[2] |

| Ethanol | C₂H₅OH | High (Polar Protic) | Data not available | Miscible[1] / Soluble[2] |

| Methanol | CH₃OH | High (Polar Protic) | Data not available | Soluble |

| Acetone | C₃H₆O | Medium (Polar Aprotic) | Data not available | Miscible |

| Hexane | C₆H₁₄ | Low (Nonpolar) | Data not available | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Medium (Polar Aprotic) | Data not available | Soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound in organic solvents.

Shake-Flask Method (Equilibrium Solubility Determination)

This is a widely accepted method for determining the equilibrium solubility of a compound.

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

The container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solute is separated from the saturated solution.

-

This is typically achieved through centrifugation to pellet the excess solute, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.

3. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are common and accurate methods for this purpose. A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as a mole fraction at the specified temperature.

Gravimetric Method

This method is a simpler, yet effective, way to determine solubility.

1. Preparation of a Saturated Solution:

-

A known volume or weight of the chosen organic solvent is placed in a temperature-controlled vessel.

-

This compound is added in small, weighed increments with continuous stirring until a slight excess of undissolved solute persists, indicating saturation. The system is allowed to equilibrate at a constant temperature.

2. Sampling and Weighing:

-

A known mass or volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is included. This can be achieved by allowing the solid to settle and drawing the clear supernatant.

-

The weight of this aliquot of the saturated solution is accurately measured.

3. Solvent Evaporation:

-

The solvent is evaporated from the aliquot, typically in a fume hood using a gentle stream of inert gas or by placing it in an oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

4. Final Weighing and Calculation:

-

Once the solvent is completely removed, the remaining mass, which corresponds to the dissolved this compound, is weighed.

-

The solubility is then calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method followed by analytical quantification.

This in-depth guide provides a foundational understanding of this compound's solubility in organic solvents. While precise quantitative data remains an area for further investigation, the provided qualitative descriptions and detailed experimental protocols offer valuable tools for researchers and professionals in the field. The inherent miscibility of this compound with many common organic solvents simplifies its application in numerous contexts, from flavor formulation to as a medium for chemical reactions.

References

Synthesis of butyl octanoate from octanoic acid and butanol

An In-depth Technical Guide to the Synthesis of Butyl Octanoate from Octanoic Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details two primary synthetic methodologies: classical Fischer esterification using an acid catalyst and a green biocatalytic approach employing lipases. This guide presents detailed experimental protocols, quantitative data for process optimization, and visual representations of reaction pathways and workflows to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound (CH₃(CH₂)₆COOCH₂(CH₂)₃CH₃) is an organic ester recognized for its characteristic fruity aroma.[1] It is synthesized through the esterification of octanoic acid and n-butanol.[1][2] This guide explores the two predominant methods for its synthesis: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and environmental impact.

Chemical Synthesis: Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium toward the product are essential for achieving high yields.

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Octanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and n-butanol. A molar excess of n-butanol (e.g., 1.5 to 3 equivalents) is typically used to shift the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 1-2% by weight of the reactants for sulfuric acid) to the mixture.

-

Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux. The reaction temperature is typically between 110-120°C. Continuously remove the water produced during the reaction, either by using a Dean-Stark trap with toluene or by other means.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap. Reaction times can range from a few hours to over 20 hours depending on the scale and specific conditions.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Vent the separatory funnel frequently during the bicarbonate wash to release the pressure from CO₂ evolution.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.

Data Presentation: Fischer Esterification

The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of carboxylic acids.

| Parameter | Condition | Rationale | Expected Yield |

| Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:3 | An excess of alcohol shifts the equilibrium to favor ester formation (Le Chatelier's Principle). | 70-95% |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl group, making it more electrophilic. | |

| Catalyst Loading | 1-2 wt% of reactants | Provides sufficient catalytic activity without excessive side reactions. | |

| Temperature | Reflux (typically 110-120°C) | Increases the reaction rate. | |

| Reaction Time | 2-24 hours | Depends on the scale and efficiency of water removal. | |

| Water Removal | Dean-Stark trap with toluene | Continuously removes a product to drive the equilibrium forward. |

Biocatalytic Synthesis: Enzymatic Esterification

Enzymatic synthesis of esters using lipases offers a greener alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase B (CALB), can catalyze esterification under milder conditions, often with high selectivity and reduced byproduct formation.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

-

Octanoic acid

-

n-Butanol

-

Immobilized Candida antarctica lipase B (CALB)

-

Organic solvent (e.g., hexane, optional)

-

Molecular sieves (optional, for water removal)

Equipment:

-

Incubator shaker or temperature-controlled stirred reactor

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable vessel, combine octanoic acid and n-butanol. The reaction can be run solvent-free or in an organic solvent like hexane.

-

Enzyme Addition: Add the immobilized CALB to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation. If the reaction is sensitive to water, molecular sieves can be added to remove the water produced.

-

Reaction Monitoring: Monitor the conversion of octanoic acid to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Purification: The product mixture, containing this compound, unreacted starting materials, and potentially the solvent, can be purified by vacuum distillation.

Data Presentation: Enzymatic Esterification

The following table summarizes key parameters and reported conversion rates for enzymatic esterification reactions.

| Parameter | Condition | Rationale | Reported Conversion |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | Highly active and stable lipase for esterification. | Up to 95% |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of one substrate can increase the conversion rate. | |

| Enzyme Loading | 5-10% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. | |

| Temperature | 40-60°C | Optimal temperature range for CALB activity and stability. | |

| Reaction Time | 12-48 hours | Depends on enzyme activity, substrate concentrations, and temperature. | |

| Solvent | Hexane or solvent-free | A non-polar solvent can improve substrate solubility and reduce water activity. |

Visualizations

Reaction Pathway

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis and purification.

Optimization Factors

Caption: Key factors influencing the yield of this compound synthesis.

Conclusion

The synthesis of this compound from octanoic acid and butanol can be effectively achieved through both Fischer esterification and enzymatic methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, cost, and environmental considerations. Fischer esterification is a robust and high-yielding method, while enzymatic synthesis offers a milder and more sustainable alternative. By carefully controlling the reaction parameters outlined in this guide, researchers can optimize the synthesis of this compound for their specific applications.

References

An In-depth Technical Guide to Butyl Octanoate in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl octanoate, a fatty acid ester, is a significant contributor to the fruity and floral aromas of many natural products and is widely utilized as a flavor and fragrance agent in the food and cosmetic industries. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, flavor and fragrance profile, natural occurrence, and synthesis methodologies. Detailed experimental protocols for its chemical, enzymatic, and microbial synthesis are presented, alongside methods for its sensory analysis. Furthermore, this guide includes visualizations of key biological and experimental pathways to aid researchers in understanding its perception and production. Quantitative data has been summarized in structured tables for ease of comparison, providing a valuable resource for professionals in flavor and fragrance research and development.

Introduction

This compound (CH₃(CH₂)₆COOCH₂(CH₂)₂CH₃), also known as butyl caprylate, is an organic compound classified as an ester of butanol and octanoic acid.[1] It is a colorless to pale yellow liquid characterized by a fruity, buttery, and slightly green aroma.[2][3][4] Its pleasant sensory profile has led to its extensive use as a flavoring agent in a variety of food products and as a fragrance component in perfumes and cosmetics. Beyond its sensory applications, this compound also serves as a model compound in the study of enzymatic esterification and has been investigated for its potential as a biofuel. This guide delves into the technical aspects of this compound relevant to researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and product development. These properties influence its volatility, solubility, and stability in various formulations.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | |

| CAS Number | 589-75-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 240-241 °C at 760 mmHg | |

| Melting Point | -42.90 °C | |

| Density | 0.863 - 0.866 g/cm³ at 20 °C | |

| Refractive Index | 1.423 - 1.426 at 25 °C | |

| Flash Point | 98.89 °C (210.00 °F) | |

| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) | |

| Solubility | Soluble in alcohol; Insoluble in water (3.517 mg/L at 25 °C) | |

| logP (o/w) | 4.861 (estimated) |

Flavor and Fragrance Profile

This compound possesses a complex and desirable aroma profile, making it a valuable ingredient in the flavor and fragrance industry.

Olfactory Characteristics

The odor of this compound is predominantly described as fruity, with additional notes that contribute to its complexity.

| Odor Descriptor | Percentage of Profile |

| Fruity | 93.89% |

| Green | 76.31% |

| Winey | 72.6% |

| Oily | 67.58% |

| Sweet | 60.11% |

| Fatty | 58.81% |

| Waxy | 58.52% |

| Cognac | 58.11% |

| Floral | 49.02% |

| Herbal | 48.91% |

| Buttery | |

| Ethereal |

Data compiled from.

Sensory Thresholds

Applications and Recommended Usage Levels

This compound is utilized to impart fruity and buttery notes in a variety of food products, including baked goods, chewing gum, and beverages. In the fragrance industry, it is used in fine fragrances, soaps, and lotions. A recommended usage level for this compound in fragrance concentrates is up to 5.0000%.

Natural Occurrence

This compound is a natural constituent of various fruits, contributing to their characteristic aroma profiles. It is notably found in apples, where its concentration can vary depending on the cultivar. For example, it has been identified as a volatile compound in the peels of 40 different apple cultivars. Its presence has also been reported in other fruits like plums.

Synthesis of this compound

This compound can be synthesized through several methods, including traditional chemical synthesis, enzymatic catalysis, and microbial fermentation.

Chemical Synthesis: Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

This protocol is adapted from general Fischer esterification procedures.

Materials:

-

Octanoic acid

-

1-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer, and distillation apparatus.

Procedure:

-

In a round-bottom flask, combine octanoic acid and an excess of 1-butanol (e.g., a 1:3 molar ratio).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Assemble a reflux apparatus and heat the mixture to reflux with constant stirring for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent and excess butanol by rotary evaporation or distillation to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical methods, often providing higher selectivity and milder reaction conditions. Lipases are commonly used enzymes for the esterification of fatty acids and alcohols.

This protocol is a general guide based on lipase-catalyzed esterification of similar substrates.

Materials:

-

Octanoic acid

-

1-Butanol

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Organic solvent (e.g., hexane or solvent-free)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator or stirred reactor

-

Gas chromatograph (GC) for monitoring reaction progress

Procedure:

-

Combine equimolar amounts of octanoic acid and 1-butanol in a suitable reaction vessel. If using a solvent, dissolve the substrates in the chosen solvent.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of substrates).

-

If operating in a solvent-free system, consider adding molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme by filtration.

-

Purify the this compound from the reaction mixture by distillation under reduced pressure.

Microbial Production

Metabolic engineering of microorganisms, such as Escherichia coli, provides a promising route for the sustainable production of esters like this compound.

This protocol is based on the work of Chacon et al. (2019) for the production of this compound in engineered E. coli.

Materials:

-

Engineered E. coli strain expressing an alcohol acyltransferase (AAT)

-

Luria-Bertani (LB) medium

-

Terrific Broth (TB) medium supplemented with glucose

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

1-Butanol

-

Octanoic acid (for precursor feeding studies)

-

Ethyl acetate (for extraction)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight at 37 °C with shaking.

-

Inoculate the overnight culture into TB medium supplemented with glucose and grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate at 30 °C for 48 hours.

-

Supplement the culture with 1-butanol (e.g., 1 g/L).

-

After the incubation period, extract the culture broth with an equal volume of ethyl acetate.

-

Analyze the organic extract by GC-MS to identify and quantify the produced this compound.

Sensory Analysis

Sensory analysis is crucial for evaluating the flavor and fragrance profile of this compound and its application in consumer products.

Experimental Protocol: Sensory Panel Evaluation

This protocol provides a general framework for conducting a sensory evaluation of this compound.

Objective: To characterize the aroma profile of this compound and determine its flavor detection threshold in a specific matrix (e.g., water, sugar solution, or a product base).

Panelists: A trained sensory panel of 8-12 individuals with demonstrated sensory acuity for fruity and ester-like aromas.

Materials:

-

High-purity this compound

-

Odor-free water or a neutral base for dilution

-

Glassware (e.g., ISO wine glasses with watch glass covers)

-

Sensory booths with controlled lighting and ventilation

-

Data collection software or paper ballots

Procedure:

-

Aroma Profile:

-

Prepare a solution of this compound at a concentration well above its expected detection threshold.

-

Present the sample in a coded glass to the panelists.

-

Ask panelists to individually describe the aroma using a provided lexicon of terms (e.g., fruity, green, sweet, buttery) and to rate the intensity of each attribute on a line scale.

-

-

Flavor Threshold Determination (Ascending Forced-Choice Method):

-

Prepare a series of dilutions of this compound in the chosen matrix, starting from a concentration below the expected threshold.

-

Present panelists with three samples (triangle test), two of which are the blank matrix and one contains the diluted this compound.

-

Ask panelists to identify the odd sample.

-

Increase the concentration in steps until the panelists can reliably (e.g., >50% correct) identify the sample containing this compound. The threshold is typically defined as the concentration at which 50% of the panel can detect the compound.

-

-

Data Analysis:

-

Analyze the aroma profile data to create a sensory profile of this compound.

-

Calculate the group flavor detection threshold from the forced-choice test results.

-

Mechanism of Olfactory Perception

The perception of fruity esters like this compound begins with the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Conclusion

This compound is a versatile and important compound in flavor and fragrance research. Its characteristic fruity and buttery aroma, coupled with its natural occurrence and the availability of multiple synthesis routes, makes it a valuable tool for scientists and product developers. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its synthesis and sensory evaluation. The inclusion of structured data and visual diagrams aims to facilitate a deeper understanding and application of this compound in research and industrial settings. Further research is warranted to determine the specific odor and flavor thresholds of this compound to enable more precise formulation and application.

References

Natural Occurrence and Biosynthesis of Butyl Octanoate in Plants: A Technical Guide

Abstract: Volatile esters are pivotal to the aromatic profiles of numerous fruits and flowers, influencing pollinator attraction, defense mechanisms, and human perception of flavor. Butyl octanoate, a medium-chain fatty acid ester, imparts a characteristic fruity, pineapple- or pear-like aroma. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the characterization of key biosynthetic enzymes. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, biotechnology, and drug development.

Natural Occurrence of this compound

This compound is a secondary metabolite found across a diverse range of plant species. Its presence is particularly notable in the floral scents of various orchids and as a key contributor to the aroma of fruits like apples. While its qualitative presence is widely reported, quantitative data remains specific to certain cultivars and developmental stages.

Occurrence in Fruit

Apples (Malus domestica) are a significant natural source of this compound, where it contributes to the complex flavor profile. Its concentration can vary widely depending on the cultivar, maturity, and storage conditions. Aldehydes are typically dominant in immature apples, with ester concentrations, including this compound, increasing during ripening[1].

Occurrence in Floral Volatiles

The Orchidaceae family features numerous species that emit this compound as part of their floral scent bouquet to attract pollinators. The Pherobase database lists a wide array of orchid species, including those from the genera Acacallis and Aerangis, as producers of this compound[2].

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound (also known as butyl caprylate) in plant tissues. Data is primarily available for apple peels, highlighting the variability among cultivars.

| Plant Species | Cultivar | Plant Part | Compound | Concentration (µg/kg Fresh Weight) | Reference |

| Malus domestica | (Average of 40 cultivars) | Peel | Butyl caprylate (E41) | > 100 | [1] |

| Malus domestica | 'Ruixue' | Fruit | Butyl caprylate | 1.96 ± 0.09 (180 DAFB) | [3] |

| Malus domestica | 'Ruixue' | Fruit | Butyl caprylate | 2.03 ± 0.31 (210 DAFB) | [3] |

*DAFB: Days After Full Bloom

Biosynthesis of this compound

The formation of this compound in plants is an enzymatic process catalyzed by alcohol acyltransferases (AATs). This reaction is the final step in a pathway that utilizes precursors from primary metabolic routes, specifically fatty acid and amino acid metabolism.

The core reaction involves the condensation of an alcohol (1-butanol) and an activated acyl donor (octanoyl-CoA).

-

Acyl-CoA Precursor: Octanoyl-CoA is an intermediate in the β-oxidation of fatty acids. Its availability is a critical limiting factor for this compound synthesis.

-

Alcohol Precursor: The C4 alcohol, 1-butanol, can be synthesized through pathways derived from amino acid metabolism.

-

Key Enzyme: Alcohol acyltransferases (AATs, EC 2.3.1.84) are the key enzymes that catalyze the esterification reaction. These enzymes often exhibit broad substrate specificity, which can lead to the production of a wide range of esters in plant tissues.

Experimental Protocols

Accurate quantification and characterization of this compound and its biosynthetic enzymes require robust analytical methods. The following sections detail standardized protocols for volatile analysis and enzyme activity assays.

Protocol for Volatile Extraction and Analysis by Headspace GC-MS

This protocol outlines the analysis of this compound from plant tissue using a static headspace (HS) sampling technique coupled with gas chromatography-mass spectrometry (GC-MS). This method is suitable for identifying and quantifying volatile compounds without complex solvent extraction.

1. Sample Preparation: a. Collect fresh plant tissue (e.g., 1-2 g of fruit peel or flower petals). b. Finely grind the tissue in liquid nitrogen to quench metabolic activity and increase surface area. c. Accurately weigh the powdered sample into a 20 mL headspace vial. d. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-octanol or nonane) to the vial. e. Immediately seal the vial with a PTFE-coated silicone rubber septum and cap.

2. Headspace Sampling Conditions: a. Place the sealed vial into the autosampler of the HS-GC-MS system. b. Incubation/Equilibration: Heat the vial at a defined temperature (e.g., 60-100°C) for a specific duration (e.g., 15-40 minutes) to allow volatiles to partition into the headspace. c. Injection: Automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC injector.

3. GC-MS Analysis Conditions: a. GC System: Agilent 7890A or equivalent. b. Column: HP-5MS capillary column (30 m × 0.25 mm; 0.25 μm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injector Temperature: 250°C. e. Split Ratio: 10:1 or 50:1. f. Oven Temperature Program: i. Initial temperature: 40-60°C, hold for 2-5 minutes. ii. Ramp: Increase to 200°C at a rate of 5°C/min. iii. Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes. g. MS System: Agilent 5975C or equivalent. h. Ionization Mode: Electron Impact (EI) at 70 eV. i. Source Temperature: 230°C. j. Quadrupole Temperature: 150°C. k. Mass Scan Range: 35-350 m/z.

4. Data Analysis: a. Identification: Identify this compound by comparing its mass spectrum and retention index (RI) with those of an authentic standard and entries in spectral libraries (e.g., NIST). b. Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve generated with pure standards.

Protocol for In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol describes a spectrophotometric assay to determine the activity of AAT in plant protein extracts. The assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB) that absorbs at 412 nm.

1. Crude Protein Extraction: a. Homogenize 1-2 g of fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM PMSF, and 5% (w/v) PVPP). b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. AAT Activity Assay: a. Prepare a reaction mixture in a 1 mL cuvette. The final volume is typically 1 mL. b. Reaction Mixture Components:

- 50 mM Tris-HCl buffer (pH 8.0)

- 100 µM Octanoyl-CoA (acyl donor substrate)

- 10 mM 1-Butanol (alcohol substrate)

- 0.2 mM DTNB c. Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. d. Initiate the reaction by adding 50-100 µL of the crude protein extract (containing 100-150 ng of protein). e. Immediately monitor the increase in absorbance at 412 nm for 5-20 minutes.

3. Calculation of Enzyme Activity: a. Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve. b. Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of CoA produced per minute. c. Express the specific activity as µmol of product formed per minute per milligram of protein (U/mg).

Conclusion and Future Directions

This compound is a naturally occurring ester that plays a significant role in the chemical ecology of various plants. Its biosynthesis is dependent on the activity of AAT enzymes and the availability of precursors from primary metabolism. While methods for its detection are well-established, quantitative data across a broader range of plant species and developmental stages are needed. Future research should focus on identifying and characterizing the specific AAT genes responsible for this compound synthesis in different plants, which could enable metabolic engineering approaches to enhance desirable flavor and fragrance profiles in agricultural products.

References

Butyl Octanoate as a Metabolite in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl octanoate, a medium-chain fatty acid ester, is a metabolite of the yeast Saccharomyces cerevisiae, contributing to the aroma profile of fermented beverages. While typically present at low concentrations in wild-type strains, there is growing interest in engineering this yeast for enhanced production of this compound for applications in flavors, fragrances, and as a potential biofuel. This technical guide provides an in-depth overview of the biosynthesis of this compound in S. cerevisiae, including the metabolic pathways, key enzymes, and strategies for metabolic engineering. It also details experimental protocols for the cultivation of yeast for ester production and the quantification of this compound, and presents available quantitative data.

Introduction

Saccharomyces cerevisiae is a well-established industrial microorganism with a long history in the production of fermented foods and beverages. Its metabolic versatility extends to the synthesis of a wide array of volatile compounds, including esters, which are crucial for the sensory characteristics of products like beer and wine. This compound is formed through the enzymatic esterification of butanol and octanoyl-CoA. The production of this ester is primarily dependent on the availability of its precursors and the activity of alcohol acyltransferases (AATs). Understanding and manipulating these factors are key to enhancing this compound titers in S. cerevisiae.

Biosynthesis of this compound in Saccharomyces cerevisiae

The synthesis of this compound in S. cerevisiae is a condensation reaction catalyzed by AATs, which are promiscuous enzymes that can accept a range of alcohol and acyl-CoA substrates. The two precursors, butanol and octanoyl-CoA, are synthesized through distinct metabolic pathways.

Octanoyl-CoA Biosynthesis

Octanoyl-CoA is an intermediate in the de novo fatty acid synthesis (FAS) pathway. In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (Acc1p). Subsequently, the fatty acid synthase complex (Fas1p and Fas2p) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce acyl-CoA molecules of varying chain lengths. Octanoyl-CoA (C8-CoA) is one such intermediate. The availability of octanoyl-CoA for ester synthesis is in competition with its elongation to longer-chain fatty acids, which are essential for membrane biogenesis and other cellular functions.

Butanol Biosynthesis

S. cerevisiae can produce n-butanol through several metabolic routes:

-

Ehrlich Pathway: This is the primary native pathway for the synthesis of higher alcohols (fusel alcohols) from amino acid catabolism. While not a major producer of butanol, pathways related to threonine catabolism can lead to its formation.

-

Heterologous Pathways: For enhanced butanol production, various heterologous pathways have been introduced into S. cerevisiae. A common strategy is the expression of the Clostridium acetobutylicum pathway, which converts acetyl-CoA to butanol via intermediates such as acetoacetyl-CoA, butyryl-CoA, and butanal.

-

Reverse β-oxidation Pathway: This pathway can also be engineered to produce butanol from acetyl-CoA.

Esterification by Alcohol Acyltransferases (AATs)

The final step in this compound synthesis is the esterification of butanol and octanoyl-CoA, catalyzed by AATs. The key AATs in S. cerevisiae include:

-

Atf1p and Atf2p (Alcohol acetyltransferases): While their primary role is in the synthesis of acetate esters, they exhibit broad substrate specificity and can utilize other acyl-CoAs and alcohols.

-

Eht1p and Eeb1p (Ethanol hexanoyl transferase and Ethyl ester biosynthesis protein): These enzymes are primarily involved in the synthesis of medium-chain fatty acid ethyl esters, such as ethyl octanoate. Due to their promiscuity, they are also implicated in the synthesis of other esters, including this compound.

The overall efficiency of this compound production is often limited by the intracellular concentrations of butanol and octanoyl-CoA, as well as the catalytic efficiency and substrate preference of the AATs.

Metabolic Engineering Strategies for Enhanced this compound Production

To increase the production of this compound in S. cerevisiae, metabolic engineering efforts have focused on increasing the precursor supply and enhancing the final esterification step.

-

Increasing Octanoyl-CoA Pool:

-

Overexpression of key genes in the fatty acid synthesis pathway, such as ACC1, FAS1, and FAS2.

-

Deletion of genes involved in competing pathways, such as those for the synthesis of longer-chain fatty acids or storage lipids.

-

-

Increasing Butanol Pool:

-

Introduction and optimization of heterologous butanol production pathways (e.g., from Clostridium).

-

Overexpression of enzymes in the native Ehrlich pathway that contribute to butanol formation.

-

-

Enhancing Esterification:

-

Overexpression of native AATs like ATF1, ATF2, EHT1, or EEB1.

-

Screening for and expressing heterologous AATs with higher specificity and activity towards butanol and octanoyl-CoA.

-

Quantitative Data on this compound and Precursor Production

Quantitative data specifically for this compound production in S. cerevisiae is limited in the public domain. However, data on the production of its precursors and related esters, as well as this compound production in other engineered microbes, provide valuable benchmarks.

| Metabolite | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| n-Butanol | Saccharomyces cerevisiae | Overexpression of Ehrlich pathway enzymes and elimination of competing pathways | 242.8 | [1] |

| n-Butanol | Saccharomyces cerevisiae | Introduction of a synergistic threonine and citramalate pathway | 835 | [2][3] |

| Octanoic Acid | Saccharomyces cerevisiae | Not specified | Not specified | [4] |

| This compound | Escherichia coli | Expression of AAT from Actinidia chinensis and metabolic engineering for octanoyl-CoA | 3.3 | [1] |

| Ethyl Octanoate | Saccharomyces cerevisiae | Wild-type (fermentation temperature dependent) | Variable |

Note: The table highlights the potential for precursor supply in S. cerevisiae and the achieved titers of this compound in another engineered microbial host. Direct quantification of this compound in engineered S. cerevisiae remains a key area for future research.

Experimental Protocols

Yeast Cultivation for Ester Production

This protocol describes general conditions for cultivating S. cerevisiae for the analysis of ester production. Optimization of media components and fermentation parameters may be required for specific strains and research goals.

5.1.1. Media Preparation

-

YPD Medium (Yeast Extract Peptone Dextrose):

-

10 g/L Yeast Extract

-

20 g/L Peptone

-

20 g/L Glucose (Dextrose)

-

Dissolve components in distilled water and autoclave at 121°C for 15 minutes.

-

-

Defined Synthetic Medium (per liter):

-

20 g Glucose

-

5 g (NH₄)₂SO₄

-

3 g KH₂PO₄

-

0.5 g MgSO₄·7H₂O

-

1 ml Trace element solution

-

1 ml Vitamin solution

-

Adjust pH to 5.0 and sterile filter.

-

5.1.2. Cultivation Conditions

-

Pre-culture: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD or defined synthetic medium in a sterile culture tube. Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.

-

Main Culture: Inoculate a larger volume of the desired medium (e.g., 50 mL in a 250 mL baffled flask) with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Incubation: Incubate the main culture at a controlled temperature, typically between 20°C and 30°C, with agitation (200-250 rpm). Fermentation temperature can significantly influence ester profiles.

-

Sampling: Aseptically collect samples at desired time points for analysis of cell growth (OD₆₀₀) and metabolite concentrations.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound from a yeast fermentation broth.

5.2.1. Sample Preparation and Extraction

-

Harvesting: Centrifuge a known volume of the fermentation broth (e.g., 1-5 mL) at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the yeast cells.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis of extracellular esters.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally produced by the yeast) to the supernatant.

-

Liquid-Liquid Extraction:

-

Add an equal volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture thereof) to the supernatant.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the esters.

-

Repeat the extraction process on the aqueous phase to maximize recovery.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

-

5.2.2. GC-MS Analysis

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification:

-

Create a calibration curve using standards of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Visualizations

Metabolic Pathway for this compound Synthesis

Caption: Biosynthesis pathway of this compound in S. cerevisiae.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Conclusion